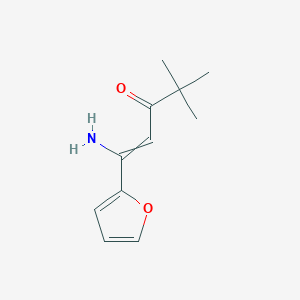
2-chloro-N-methyl-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-2-phenylethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chlorine atom, a methyl group, and a phenyl group attached to an ethanamine backbone. It is a derivative of phenethylamine, which is known for its various biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-2-phenylethanamine typically involves the reaction of N-methyl-2-phenylethanamine with a chlorinating agent. One common method is the reaction of N-methyl-2-phenylethanamine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N-methyl-2-phenylethanamine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form N-methyl-2-phenylethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: N-methyl-2-phenylethanol.
Oxidation: N-methyl-2-phenylethanamine N-oxide.
Reduction: N-methyl-2-phenylethanamine
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-2-phenylethanamine involves its interaction with specific molecular targets in biological systems. It is known to interact with adrenergic receptors, influencing the release and reuptake of neurotransmitters such as norepinephrine and dopamine. This interaction can modulate various physiological responses, including mood, cognition, and cardiovascular function .
Comparación Con Compuestos Similares
2-chloro-N-methyl-2-phenylethanamine can be compared with other phenethylamine derivatives:
Phenethylamine: The parent compound, which lacks the chlorine and methyl groups.
N-methyl-2-phenylethanamine: Similar structure but without the chlorine atom.
2-chloro-2-phenylethanamine: Lacks the N-methyl group.
Uniqueness
The presence of both the chlorine and N-methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other phenethylamine derivatives. These modifications can influence its reactivity, pharmacokinetics, and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Clave InChI |
JTDTYGHSVYMKMH-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


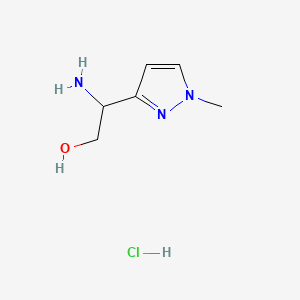
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
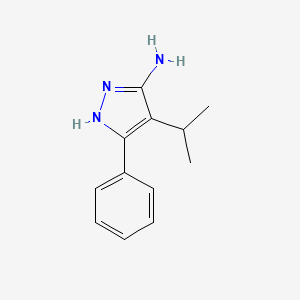
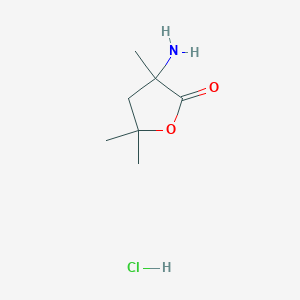
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)

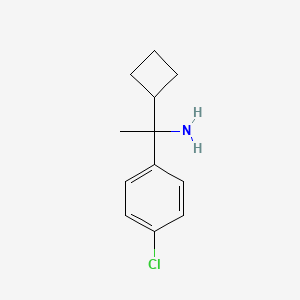


![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)

